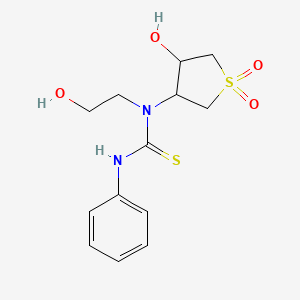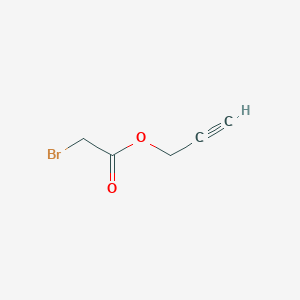![molecular formula C22H22O2 B12115539 4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)
4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol is a phenolic compound with a complex structure that includes ethyl and hydroxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol typically involves the reaction of 4-ethylphenol with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce ethers or esters.
Applications De Recherche Scientifique
4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, influencing cell signaling and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylphenol: A simpler phenolic compound with similar structural features.
4-Hydroxyacetophenone: Another phenolic compound with a hydroxy group and an acetophenone moiety.
Bisphenol A: A well-known phenolic compound with two hydroxyphenyl groups connected by a methylene bridge.
Uniqueness
4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol is unique due to its specific combination of ethyl and hydroxyphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C22H22O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-[1-(4-ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C22H22O2/c1-3-16-4-6-17(7-5-16)22(2,18-8-12-20(23)13-9-18)19-10-14-21(24)15-11-19/h4-15,23-24H,3H2,1-2H3 |
Clé InChI |
WNPZKKYCUNYSQL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)



